molecular formula C13H7Cl2FN2OS2 B3013239 (E)-2,5-dichloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide CAS No. 441291-93-6

(E)-2,5-dichloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide

Cat. No.: B3013239
CAS No.: 441291-93-6
M. Wt: 361.23
InChI Key: BEAWZVQRIXDNRI-GHRIWEEISA-N
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Description

(E)-2,5-dichloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a dichlorothiophene carboxamide group. This structure is characteristic of compounds investigated for their potential anti-infective properties . The thiazole ring is a versatile moiety in medicinal chemistry, known for its presence in a wide range of biologically active molecules and approved drugs . Compounds with this core structure have been explored for their role in inhibiting viral replication. Specifically, related molecules have been described in patent literature as inhibitors of RNA polymerase, a key enzyme for the replication of viruses like Hepatitis C . The presence of halogen atoms (chloro and fluoro) is a common strategy in drug design to influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This product is intended for research purposes to further investigate these and other potential mechanisms of action in biochemical and cellular assays. It is supplied as a high-purity compound for use in early-stage discovery research. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dichloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FN2OS2/c1-18-8-3-2-6(16)4-9(8)20-13(18)17-12(19)7-5-10(14)21-11(7)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAWZVQRIXDNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2,5-dichloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound is synthesized through a multi-step chemical process involving the formation of the thiophene ring and subsequent modifications to introduce the benzo[d]thiazole moiety. The molecular formula is C14H10Cl2FN3OC_{14}H_{10}Cl_2FN_3O, with a molecular weight of approximately 327.15 g/mol. Its structure features a thiophene core substituted with dichloro and fluoro groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including the compound . It has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

  • Hep3B (Hepatocellular Carcinoma) : The compound demonstrated an IC50 value of approximately 12.58 µM, indicating potent activity against this cell line .
  • Mechanism of Action : The compound appears to interact with tubulin, similar to known anticancer agents such as Combretastatin A-4 (CA-4). This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties:

  • Activity Against Resistant Strains : The compound exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacterial strains .
  • Mechanism : The presence of electron-withdrawing groups like chlorine enhances its interaction with bacterial cell membranes, potentially disrupting their integrity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structure FeatureRole in Activity
Dichloro Substitution Enhances potency by increasing lipophilicity
Fluoro Group Improves binding affinity to target proteins
Thiophene Core Provides essential aromatic character for interactions

Research indicates that modifications to these substituents can lead to variations in potency and selectivity against cancerous cells or pathogens .

Case Studies

  • Antitumor Efficacy : In a study on various thiophene derivatives, compounds similar to this compound were tested against Hep3B cells. Results indicated that structural modifications significantly impact their IC50 values, supporting the need for further optimization .
  • Antimicrobial Testing : A series of thiazole derivatives were evaluated for their antimicrobial efficacy. Compounds with similar structural motifs exhibited significant activity against resistant strains, suggesting a potential pathway for developing new antimicrobial agents based on this scaffold .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural features allow it to interact with specific biological targets associated with cancer cell proliferation and survival. For instance, research indicates that derivatives of benzothiazole compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .

1.2 Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Its efficacy against bacterial strains suggests potential applications in treating infections caused by resistant bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or function, which is crucial for bacterial survival .

1.3 Anti-inflammatory Effects

There is evidence suggesting that (E)-2,5-dichloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide may possess anti-inflammatory properties. In vitro studies indicate a reduction in pro-inflammatory cytokines in response to treatment with this compound, making it a candidate for further exploration in inflammatory disease models .

Agrochemical Applications

2.1 Herbicidal Activity

The compound's structural characteristics may confer herbicidal properties, making it suitable for use in agricultural applications. Preliminary studies suggest that it can inhibit the growth of certain weed species without adversely affecting crop plants, indicating a potential role as a selective herbicide .

2.2 Insecticidal Properties

Research has also explored the insecticidal effects of benzothiazole derivatives, including this compound. Its application could lead to the development of new insecticides that target pests while minimizing environmental impact .

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and facilitate charge transport is particularly valuable in these applications.

3.2 Dye Sensitization

In dye-sensitized solar cells (DSSCs), compounds with similar structures have been utilized as sensitizers due to their efficient light absorption properties. The incorporation of this compound could enhance the efficiency of DSSCs by improving light harvesting and charge separation processes.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Significant cytotoxic effects on breast and lung cancer cell lines; mechanism involves apoptosis induction.
Antimicrobial Properties Effective against resistant bacterial strains; disrupts cell wall synthesis.
Herbicidal Activity Inhibitory effects on specific weed species; selective action observed in preliminary tests.
Organic ElectronicsPromising charge transport properties; potential for use in OLEDs and OPVs.

Comparison with Similar Compounds

Structural Analogues from European Patent EP3348550A1

Compounds in this patent (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) share a benzo[d]thiazole core but differ in substituents:

  • Benzothiazole substituents : The patent compounds feature a 6-trifluoromethyl group , a strong electron-withdrawing substituent, whereas the target compound has 6-fluoro (moderate electron-withdrawing) and 3-methyl (electron-donating) groups. This difference may alter metabolic stability and target affinity.
  • Functional groups : The patent compounds use phenylacetamide side chains, while the target compound employs a 2,5-dichlorothiophene-3-carboxamide . Thiophene’s sulfur atom and smaller aromatic ring may enhance π-π stacking and reduce steric hindrance compared to phenyl groups.
Feature Target Compound EP3348550A1 Analogs (e.g., )
Benzothiazole Substituents 6-Fluoro, 3-methyl 6-Trifluoromethyl
Side Chain Thiophene-3-carboxamide (2,5-dichloro) Phenylacetamide (variably substituted)
Electronic Effects Mixed (electron-withdrawing F, donating CH3) Strongly electron-withdrawing (CF3)
Potential Bioactivity Enhanced halogen bonding (Cl) Increased lipophilicity (CF3, OCH3)

Thiazolylmethylcarbamate Analogs from Pharmacopeial Forum PF43(1)

These analogs (e.g., thiazol-5-ylmethyl carbamates) differ significantly in core structure and functional groups:

  • Core structure: The target compound uses a fused benzo[d]thiazole, whereas PF43(1) compounds feature non-fused thiazole rings. The fused system in the target compound may improve planar rigidity and binding affinity.
  • Functional groups: PF43(1) compounds have carbamate linkages (-O-CO-O-) and complex side chains (e.g., hydroperoxypropan, ethoxycarbonylamino), contrasting with the target’s carboxamide (-CONH-) and simpler dichlorothiophene.
Feature Target Compound PF43(1) Analogs (e.g., )
Core Structure Benzo[d]thiazole (fused) Thiazole (non-fused)
Functional Group Carboxamide Carbamate
Side Chain Complexity Dichlorothiophene Hydroperoxypropan, ethoxycarbonylamino
Metabolic Stability Likely higher (stable carboxamide) Potentially lower (hydrolyzable carbamate)

Key Research Findings and Implications

  • Thiophene vs. Phenyl : The dichlorothiophene moiety may enhance solubility and halogen-mediated interactions compared to phenylacetamide derivatives, though direct bioactivity data is lacking .
  • Fused vs. Non-Fused Cores: The benzo[d]thiazole’s fused system likely improves target selectivity over non-fused thiazoles, which are more flexible and less planar .

Q & A

Q. What synthetic strategies are optimal for preparing (E)-2,5-dichloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The compound’s synthesis likely involves nucleophilic acylation of a benzo[d]thiazole scaffold with a thiophene-3-carboxamide precursor. Key steps include:
  • Anhydride coupling : Use of acid anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under reflux with nitrogen protection, as demonstrated for structurally analogous benzothiophene derivatives .
  • Purification : Reverse-phase HPLC with methanol/water gradients (30% → 100%) improves purity and yield (67% reported for similar compounds) .
  • Critical Parameters : Equimolar ratios of reactants, anhydrous conditions, and extended reaction times (12–24 hours) minimize side products .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • IR Spectroscopy : Confirm NH (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and C=C (1450–1600 cm⁻¹) stretches .
  • NMR Analysis : ¹H NMR identifies protons on the benzo[d]thiazole (δ 6.8–7.5 ppm for aromatic H) and thiophene (δ 6.2–7.0 ppm) moieties. ¹³C NMR resolves carbonyl carbons (δ 165–175 ppm) and fluorinated/chlorinated aromatic carbons (δ 110–150 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₄H₈Cl₂FN₃OS₂: calculated 408.94) .

Q. What preliminary biological assays are suitable for evaluating its antibacterial potential?

  • Methodological Answer : Use standardized protocols for Gram-positive/negative bacteria:
  • MIC Determination : Broth microdilution assays (e.g., against S. aureus or E. coli) with 24-hour incubation .
  • Mechanistic Insight : Pair with membrane depolarization assays (using DiSC₃(5) dye) to assess disruption of bacterial membrane potential, as seen in structurally related benzothiophene derivatives .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectral data for this compound’s tautomeric forms?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries of (E)- and (Z)-isomers at the B3LYP/6-31G(d) level to predict NMR chemical shifts. Compare with experimental ¹H/¹³C data to identify dominant tautomers .
  • X-ray Crystallography : If single crystals are obtainable (e.g., via methanol recrystallization), resolve tautomerism via bond-length analysis (C=N vs. C-N distances) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in halogenated benzo[d]thiazole derivatives?

  • Methodological Answer :
  • Analog Synthesis : Systematically vary substituents (e.g., Cl → F, methyl → tert-butyl) using protocols from and .
  • Biological Profiling : Correlate logP (measured via HPLC) with antibacterial IC₅₀ values to assess hydrophobicity-activity relationships .
  • Crystallographic Data : Use Cambridge Structural Database (CSD) entries for similar compounds to model steric/electronic effects .

Q. How can researchers address discrepancies in biological activity between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways.
  • Formulation Optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability, as suggested by pharmacokinetic challenges in thiophene derivatives .

Data Contradiction Analysis

Q. Conflicting reports on the antibacterial mechanism: Membrane disruption vs. enzyme inhibition. How to reconcile?

  • Methodological Answer :
  • Dual-Mechanism Assays : Combine membrane depolarization assays (DiSC₃(5)) with in silico docking (e.g., AutoDock Vina) to test binding to bacterial enzymes (e.g., DNA gyrase).
  • Gene Knockout Models : Use E. coli strains with deleted membrane integrity genes (e.g., acrB) to isolate primary targets .

Safety and Hazard Considerations

  • Handling Precautions : Due to chlorinated/thiophene moieties, use fume hoods and PPE. Monitor for explosive byproducts during diazo reactions, as noted in .
  • Waste Disposal : Neutralize acidic/basic residues before disposal per institutional guidelines .

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